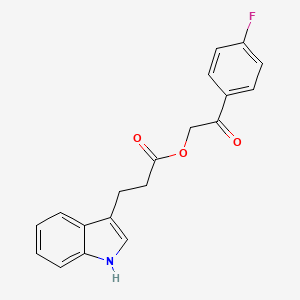

![molecular formula C20H16Cl2N2O2S2 B3006467 2-((3,4-二氯苄基)硫代)-3-(2-甲氧基苯基)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 850915-48-9](/img/structure/B3006467.png)

2-((3,4-二氯苄基)硫代)-3-(2-甲氧基苯基)-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

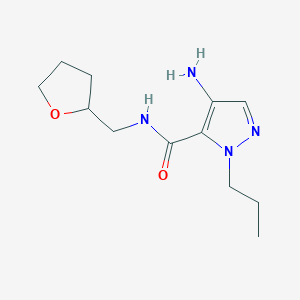

The compound "2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a chemically synthesized molecule that appears to be related to the class of thienopyrimidinones. These compounds are of interest due to their potential pharmacological properties, including analgesic and anti-inflammatory activities, as well as their structural characteristics which allow for a variety of non-covalent interactions within their molecular structure .

Synthesis Analysis

The synthesis of related thienopyrimidinones typically involves the condensation of substituted amino-thiophenes with isothiocyanates, followed by cyclization in the presence of an acid or base. For example, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione was achieved by condensation of an enone with thiourea in the presence of KOH . Similarly, the synthesis of dihydrothieno[3,2-d]pyrimidin-4(3H)-ones can be achieved by aza-Wittig reactions followed by subsequent reactions with amines, phenols, or alcohols . These methods may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is characterized by the presence of a thienopyrimidinone core, which can adopt various conformations. For instance, the pyrimidine-2(1H)-thione rings can adopt a flattened boat conformation, and the orientation of substituents such as methoxyphenyl groups can be perpendicular to the pyrimidine ring, as observed in related compounds . The presence of substituents like dichlorobenzyl and methoxyphenyl groups can influence the overall molecular geometry and the potential for intermolecular interactions.

Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions, particularly those involving their thione and thiol functionalities. For example, acylation reactions can be performed to yield acylthio derivatives, which can exhibit different biological activities . The reactivity of the sulfur atom in the thione or thiol group is a key aspect of the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones are influenced by their molecular structure. The presence of non-covalent interactions such as hydrogen bonds, van der Waals interactions, and steric effects can affect the compound's solubility, melting point, and crystalline structure . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and mass spectrometry are commonly used to characterize these compounds and provide detailed information about their physical and chemical properties .

科学研究应用

抗真菌特性

- 研究表明,该化合物的某些衍生物表现出显着的抗真菌作用。例如,已经对衍生物进行了测试,以对抗曲霉和黑曲霉等真菌,显示出有效的抗真菌特性。这些化合物作为抗真菌剂的有效性表明在医疗和农业领域的潜在应用 (Jafar、Abdul Mahdi、Hadwan 和 AlameriAmeer,2017).

抗肿瘤活性

- 发现该化合物的某些衍生物显示出有效的抗肿瘤活性。这些化合物已在各种人类癌细胞系上进行测试,包括乳腺癌、宫颈癌和结肠癌,显示出显着的生长抑制。这表明其在开发新的癌症疗法中的潜在用途 (Hafez 和 El-Gazzar,2017).

抗血管生成潜力

- 研究还表明,该化合物的衍生物具有作为强效抗血管生成剂的潜力。计算对接研究显示与 VEGFR-2 激酶的结合亲和力显着,VEGFR-2 激酶是血管生成中的关键靶点,表明它们可用于治疗血管生成起关键作用的疾病,例如某些癌症和眼部疾病 (Jafar 和 Hussein,2021).

属性

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O2S2/c1-26-17-5-3-2-4-16(17)24-19(25)18-15(8-9-27-18)23-20(24)28-11-12-6-7-13(21)14(22)10-12/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPCNZYVGIKMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3006384.png)

![2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3006387.png)

![1-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-1-ethanone](/img/structure/B3006392.png)

![2-ethoxy-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3006393.png)

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B3006400.png)

![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)